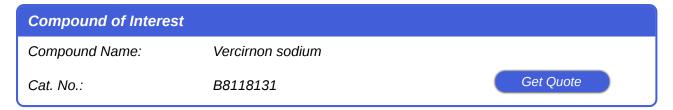


Application Notes and Protocols: Vercirnon Sodium in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vercirnon sodium (also known as GSK-1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1] CCR9 plays a crucial role in the migration of T cells to the gastrointestinal tract, a process implicated in the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease.[2][3] By blocking the interaction between CCR9 and its ligand, CCL25, **Vercirnon sodium** aims to reduce the infiltration of inflammatory cells into the gut mucosa.[3] These application notes provide detailed protocols for the use of **Vercirnon sodium** in preclinical mouse models of intestinal inflammation, specifically the TNFΔARE model, to aid researchers in their study of IBD therapeutics.

Mechanism of Action

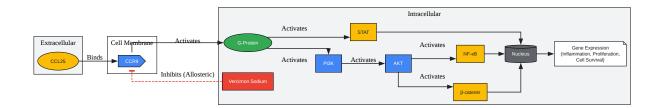
Vercirnon sodium is an orally bioavailable, small-molecule antagonist of CCR9.[1][2] It functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor and preventing its coupling to G-proteins, thereby inhibiting downstream signaling pathways.[4] The primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the small intestine. The interaction between CCL25 and CCR9 on the surface of T-lymphocytes is a key driver of their recruitment to the intestinal mucosa. By disrupting this interaction, **Vercirnon sodium** reduces the accumulation of inflammatory cells in the gut, thereby ameliorating intestinal inflammation.[3]



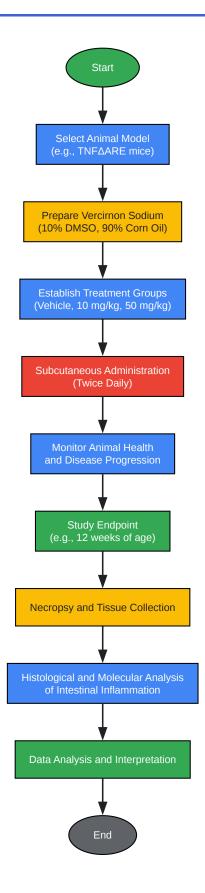
Signaling Pathway

The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. **Vercirnon sodium**, as a CCR9 antagonist, blocks these downstream effects. Key signaling pathways modulated by CCR9 activation include the PI3K/AKT pathway, which can subsequently activate β -catenin and NF- κ B, as well as the STAT signaling pathway.[5][6]









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